2-Hydroxy-5-(methylthio)benzamide
Description
2-Hydroxy-5-(methylthio)benzamide is a benzamide derivative characterized by a hydroxyl group (-OH) at position 2 and a methylthio (-SCH₃) substituent at position 5 on the benzene ring. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol. For example, describes the synthesis of diethyl-2-(methylthio)benzamide using anhydrous tetrahydrofuran (THF) and hydrochloric acid (HCl), achieving a 61% yield after reverse-phase HPLC purification . This suggests that similar methods could apply to the synthesis of this compound, though reaction conditions may vary due to the hydroxyl group’s polarity and reactivity.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-hydroxy-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
QOJUXKPWKBENKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methylsulfanyl)benzamide typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a benzamide scaffold. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Hydroxy-5-(methylsulfanyl)benzamide may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the methylsulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehydroxylated or demethylsulfanylated derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
2-Hydroxy-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound (Target) | C₈H₉NO₂S | 183.23 | -OH (C2), -SCH₃ (C5) |
| 2-Hydroxy-5-(2-ethylbutyryl)benzamide | C₁₃H₁₇NO₃ | 247.28 | -OH (C2), -CO-(2-ethylbutyryl) (C5) |
| Diethyl-2-(methylthio)benzamide | C₁₂H₁₇NO₂S | 239.33 | -N(C₂H₅)₂ (C2), -SCH₃ (C5) |
| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 | -Br (C5), -F (C2), -OCH₃ (on phenyl) |
| N-(2-Hydroxy-5-methylphenyl)-2-methoxybenzamide | C₁₅H₁₅NO₃ | 257.28 | -OH (C2), -CH₃ (C5), -OCH₃ (on benzamide) |
| 2-Hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide hydrochloride | C₁₈H₁₈ClN₃O₃S | 391.87 | -OH (C2), thiazole ring, -OCH₃ (on phenyl) |
Key Observations :
- Substituent Effects: The methylthio group (-SCH₃) in the target compound enhances lipophilicity compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃).
- Heterocyclic Modifications : The thiazole-containing derivative () exhibits a higher molecular weight (391.87 g/mol) due to the heterocyclic ring, which may improve binding affinity in biological systems .
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